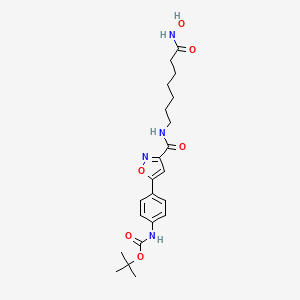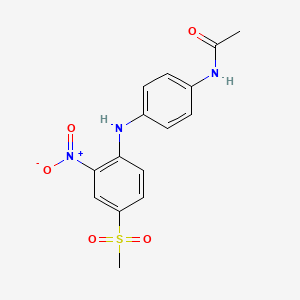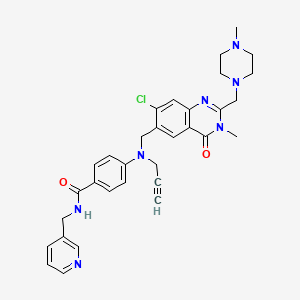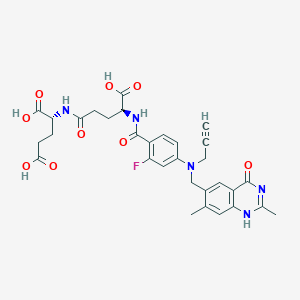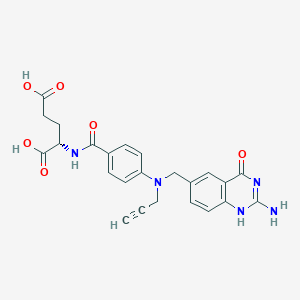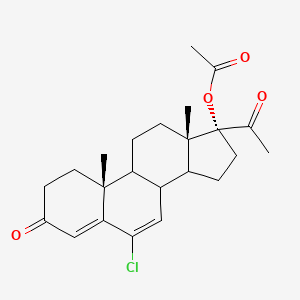
氯地孕酮乙酸酯
作用机制
尤贝特索丙酸酯通过与糖皮质激素受体结合发挥作用。 这种结合抑制促炎信号并促进抗炎信号,导致血管扩张、毛细血管通透性以及白细胞向炎症部位迁移减少 . 所涉及的分子靶点和途径包括基因表达的变化,这些变化会导致从数小时到数天不等的多个下游效应 .
科学研究应用
尤贝特索丙酸酯广泛用于科学研究,特别是在皮肤病学和药理学领域。其高效性使其成为研究皮质类固醇对炎症和瘙痒性疾病影响的宝贵工具。 它也与其他治疗剂(如他扎罗汀)联合使用,以提高其治疗银屑病的疗效和安全性 .
生化分析
Biochemical Properties
Chlormadinone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone, and an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . These interactions inhibit the activity of sex hormones and exhibit antiandrogenic properties .
Cellular Effects
Chlormadinone acetate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has progestagenic activity, antigonadotropic effects, antiandrogenic activity, and weak glucocorticoid activity . These effects result in changes in carbohydrate metabolism, inhibition of sex hormone activity, and modulation of gene expression .
Molecular Mechanism
At the molecular level, chlormadinone acetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the progesterone receptor and androgen receptor, inhibiting the activity of sex hormones . This binding leads to the modulation of gene expression and enzyme activity, resulting in the observed biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlormadinone acetate change over time. The compound is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . Its stability and degradation are influenced by these metabolic processes, and long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of chlormadinone acetate vary with different dosages in animal models. High oral doses in heifers induce reversible sterility for up to three months . The teratogenicity of chlormadinone acetate depends on the dose and animal species, with higher doses causing more significant effects . Toxic or adverse effects at high doses include changes in carbohydrate metabolism and inhibition of sex hormone activity .
Metabolic Pathways
Chlormadinone acetate is involved in various metabolic pathways, including reduction, hydroxylation, deacetylation, and conjugation . These processes occur primarily in the liver and involve enzymes such as liver microsomes . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall biochemical activity .
Transport and Distribution
Chlormadinone acetate is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It has a high protein binding rate (96.6–99.4%) to albumin and not to sex hormone-binding globulin or corticosteroid-binding globulin . This binding affects its localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of chlormadinone acetate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
准备方法
尤贝特索丙酸酯的合成涉及多个步骤,从甾体前体开始。主要步骤包括氟化、氯化和酯化反应。 工业生产方法是专有的,但它们通常遵循类似的合成路线,并优化反应条件以确保高产率和纯度 .
化学反应分析
尤贝特索丙酸酯会发生各种化学反应,包括:
氧化: 该反应可能发生在分子中存在的羟基上。
还原: 结构中的酮基可以还原为仲醇。
取代: 在特定条件下,分子中的卤素原子可以被其他官能团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及用于取代反应的亲核试剂. 所形成的主要产物取决于所使用的特定反应条件和试剂。
相似化合物的比较
尤贝特索丙酸酯在结构上与其他强效皮质类固醇(如氯倍他索丙酸酯)相关。 虽然这两种化合物在治疗严重炎症性疾病方面都非常有效,但尤贝特索丙酸酯由于其略高的效力和更长的作用时间而往往更受欢迎 . 其他类似化合物包括双醋酸地氟氢化松和二丙酸倍他米松,它们也属于糖皮质激素皮质类固醇 .
属性
CAS 编号 |
302-22-7 |
|---|---|
分子式 |
C23H29ClO4 |
分子量 |
404.9 g/mol |
IUPAC 名称 |
[(10R,13S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21-,22+,23+/m1/s1 |
InChI 键 |
QMBJSIBWORFWQT-GDMUWPLKSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
手性 SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |
规范 SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
外观 |
Solid powder |
颜色/形态 |
Crystals from menthanol or ether White to light-yellow...crystals |
熔点 |
212-214 °C |
Key on ui other cas no. |
302-22-7 8065-91-6 |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
In double-distilled water, 0.16 mg/L Very soluble in chloroform; soluble in acetonitrile; slightly soluble in ethanol and diethyl ether. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Chlormadinon Acetate Chlormadinone Chlormadinone Acetate Chlormadinone Acetate, (9 beta,10 alpha)-Isomer Neo Eunomin Neo-Eunomin NeoEunomin Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro- |
蒸汽压力 |
3.22X10-9at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chlormadinone acetate?
A1: Chlormadinone acetate primarily acts as an anti-androgen by binding to androgen receptors, thus preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). [, , ] This, in turn, inhibits the androgenic effects on target tissues like the prostate and seminal vesicles. [, , ]
Q2: How does Chlormadinone acetate affect ovulation?
A2: Research suggests that Chlormadinone acetate blocks ovulation by acting on the central nervous system, specifically at a site above the median eminence. [, ] This action disrupts the typical hormonal cascade that leads to ovulation.
Q3: What is the effect of Chlormadinone acetate on the levels of Luteinizing Hormone (LH)?
A4: Chlormadinone acetate has been shown to suppress the mid-cycle surge of LH, a key event in the ovulation process. [, ] This suppression contributes to its contraceptive effect.
Q4: What is the molecular formula and weight of Chlormadinone acetate?
A5: The molecular formula of Chlormadinone acetate is C23H29ClO4, and its molecular weight is 404.93 g/mol. [, ]
Q5: What are the key spectroscopic characteristics of Chlormadinone acetate?
A5: Key spectroscopic data for Chlormadinone acetate include:
- UV Spectrum: λmax = 283.5 nm []
- IR Spectrum: Consistent with the structure of Chlormadinone acetate and comparable to the Japanese Pharmacopoeia Reference Standard. []
- Optical Rotation: [α]20D = -13.0 degrees []
Q6: Describe the absorption and distribution of Chlormadinone acetate in the body.
A7: Chlormadinone acetate is well-absorbed following oral administration. [, , ] It exhibits a longer half-life compared to natural progesterone, indicating a slower elimination rate. [] Studies in rats indicate significant accumulation in the liver and fatty tissues. []
Q7: How is Chlormadinone acetate metabolized and excreted?
A8: Chlormadinone acetate undergoes metabolism primarily in the liver. [, ] Studies in guinea pigs identified various metabolites, including hydroxylated forms and dechlorinated derivatives. [] It's important to note that the metabolic profile may vary across species. Elimination occurs primarily through urine and feces. [, ]
Q8: Does Chlormadinone acetate interact with drug-metabolizing enzymes?
A9: Studies suggest that Chlormadinone acetate can inhibit specific UDP-Glucuronosyltransferases (UGT), particularly UGT1A3 and UGT2B7, which are involved in the metabolism of various drugs. []
Q9: What are the main clinical applications of Chlormadinone acetate?
A9: Chlormadinone acetate is primarily used for:
- Contraception: It is a progestogen-only contraceptive, offering an alternative for women who cannot tolerate estrogen-containing contraceptives. [, , , , ]
- Treatment of Gynecological Conditions: It is employed in managing conditions like heavy menstrual bleeding, endometriosis, and symptoms associated with benign prostatic hyperplasia (BPH). [, , , , ]
Q10: How effective is Chlormadinone acetate in reducing prostate volume in BPH?
A11: Studies indicate that Chlormadinone acetate effectively reduces prostate volume in BPH, particularly when combined with alpha-blockers like Tamsulosin. [] The combination therapy shows promising results in alleviating obstructive symptoms. []
Q11: What are the potential side effects associated with Chlormadinone acetate?
A13: Common side effects reported with Chlormadinone acetate include menstrual irregularities (e.g., breakthrough bleeding, amenorrhea), breast tenderness, and mood changes. [, , , , , ]
Q12: Are there any concerns regarding the long-term safety of Chlormadinone acetate?
A14: While generally considered safe, long-term use of Chlormadinone acetate, like other hormonal therapies, requires careful monitoring. [, ] Studies are ongoing to fully understand any potential long-term effects.
Q13: Does Chlormadinone acetate exhibit any clinically significant drug interactions?
A15: As mentioned earlier, Chlormadinone acetate can inhibit specific UGT enzymes, potentially affecting the metabolism of co-administered drugs that are substrates of these enzymes. [] This could lead to altered drug levels and potential toxicity.
Q14: Has resistance to Chlormadinone acetate been reported?
A16: While not directly comparable to antimicrobial resistance, the phenomenon of "antiandrogen withdrawal syndrome" has been observed in prostate cancer patients treated with Chlormadinone acetate. [] In this case, discontinuation of the drug, rather than continued exposure, paradoxically leads to a decrease in PSA levels and potential clinical improvement.
Q15: What analytical methods are commonly employed for the quantification of Chlormadinone acetate?
A17: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV or mass spectrometry, is widely used for quantifying Chlormadinone acetate in biological samples. [, , , ]
Q16: What are the critical considerations for the quality control of Chlormadinone acetate formulations?
A18: Quality control measures for Chlormadinone acetate formulations focus on ensuring the drug's purity, stability, and accurate dosage. [] This includes stringent testing for impurities, monitoring degradation products, and verifying content uniformity within the final dosage forms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






